molecular formula C18H42O13P4 B14485228 Tributyl triethyl tetraphosphate CAS No. 63906-92-3

Tributyl triethyl tetraphosphate

Cat. No.: B14485228
CAS No.: 63906-92-3
M. Wt: 590.4 g/mol
InChI Key: OGHLCHLLTSUAJC-UHFFFAOYSA-N
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Description

However, organophosphates with mixed alkyl groups (e.g., triethyl phosphate [TEP], tributyl phosphate [TBP], and tetraphosphate derivatives like tetraethyl pyrophosphate [TEPP]) are well-studied.

Properties

CAS No.

63906-92-3

Molecular Formula

C18H42O13P4

Molecular Weight

590.4 g/mol

IUPAC Name

[butoxy(dibutoxyphosphoryloxy)phosphoryl] diethoxyphosphoryl ethyl phosphate

InChI

InChI=1S/C18H42O13P4/c1-7-13-16-26-33(20,27-17-14-8-2)30-35(22,28-18-15-9-3)31-34(21,25-12-6)29-32(19,23-10-4)24-11-5/h7-18H2,1-6H3

InChI Key

OGHLCHLLTSUAJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCC)OP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl triethyl tetraphosphate can be synthesized through the reaction of phosphoryl chloride with n-butanol and ethanol. The reaction typically involves the following steps:

    Reaction of Phosphoryl Chloride with n-Butanol: [ \text{POCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{HCl} ]

    Reaction of the Resulting Tributyl Phosphate with Ethanol: [ \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3(\text{OC}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactant Preparation: Purification of n-butanol and ethanol to remove impurities.

    Reaction Control: Maintaining optimal temperature and pressure conditions to facilitate the reaction.

    Product Isolation: Separation of the desired product from by-products and unreacted starting materials using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl triethyl tetraphosphate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form phosphine oxides.

    Reduction: Reaction with reducing agents to form phosphine derivatives.

    Substitution: Reaction with nucleophiles to replace one or more of the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at room temperature.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction may require heating.

    Substitution: Common nucleophiles include halides and amines. The reaction conditions vary depending on the nucleophile used.

Major Products Formed

    Oxidation: Formation of tributyl triethyl phosphine oxide.

    Reduction: Formation of tributyl triethyl phosphine.

    Substitution: Formation of substituted phosphates with different alkyl or aryl groups.

Scientific Research Applications

Tributyl triethyl tetraphosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl triethyl tetraphosphate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also participate in redox reactions, transferring electrons and facilitating chemical transformations. The specific pathways involved depend on the context of its use, such as catalysis or biological interactions.

Comparison with Similar Compounds

Triethyl Phosphate (TEP)

  • CAS No.: 78-40-0
  • Properties : Low toxicity, high polarity, boiling point of 215°C, used as a solvent in polymer membranes and flame retardants .
  • Applications: Non-toxic alternative to N-methyl-2-pyrrolidone (NMP) in polyetherimide membranes for gas separation .

Tributyl Phosphate (TBP)

  • CAS No.: 126-73-8
  • Properties : Higher hydrophobicity than TEP, boiling point of 289°C, used in nuclear fuel processing and plasticizers .
  • Applications : Solvent for liquid-liquid extraction and flame-retardant formulations .

Tetraethyl Pyrophosphate (TEPP) and Hexaethyl Tetraphosphate (HETP)

  • CAS No. (TEPP): 107-49-3
  • Properties : Acetylcholinesterase inhibitors, highly toxic, used historically as insecticides .

Comparison with Similar Compounds

Table 1: Solvent Properties and Membrane Efficacy

Compound Boiling Point (°C) Polarity Membrane Performance (Gas Separation) Key Applications
Triethyl phosphate (TEP) 215 High Comparable to NMP in pore structure Polyetherimide membranes
Tributyl phosphate (TBP) 289 Moderate Not studied for gas separation Nuclear fuel processing
Propylene carbonate (PC) 242 High Superior CO₂/CH₄ selectivity Industrial solvents
Ethyl lactate (EL) 154 Moderate Limited thermal stability Biodegradable solvents
  • Key Finding : TEP’s membrane performance matches toxic solvents like NMP but with lower environmental risk . TBP’s hydrophobicity limits its use in hydrophilic membrane systems.

Table 2: Cytotoxicity and Enzyme Inhibition

Compound Cytotoxicity (HaCaT cells) Carboxylesterase (CBE) Inhibition Neurotoxicity Risk
TEP Low (No significant effect) No inhibition Low
TBP Low No inhibition Low
ATEC High (Similar to phthalates) Not reported Moderate
TEPP N/A Strong inhibition High

Physical and Chemical Stability

Table 3: Glass Formation Kinetics (Vapor Deposition)

Compound Stable Glass Formation? Deposition Rate (nm/s) Enthalpy of Vaporization (kJ/mol)
TEP No 0.2 High (Not quantified)
TBP No 0.2 High (Not quantified)
Polystyrene Yes 0.1–1.0 Moderate
  • Key Finding : TEP and TBP lack surface mobility for stable glass formation, likely due to high vaporization enthalpies .

Flame Retardant Alternatives

Table 4: Flame Retardant Performance

Compound Thermal Stability Hydrolysis Resistance Applications
TEP Moderate Low Polymers, textiles
Tricresyl phosphate (TCP) High High Aviation fluids
RDP (Resorcinol bis-diphenyl phosphate) Very High High Electronics
  • Key Finding : While TEP is less stable than arylphosphates, its low toxicity makes it suitable for consumer products .

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